molecular formula C12H6O2 B12543742 3,3'-(1,4-Phenylene)di(prop-2-ynal) CAS No. 152554-56-8

3,3'-(1,4-Phenylene)di(prop-2-ynal)

Cat. No.: B12543742
CAS No.: 152554-56-8
M. Wt: 182.17 g/mol
InChI Key: KRUODIJTCDSJMV-UHFFFAOYSA-N
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Description

3,3’-(1,4-Phenylene)di(prop-2-ynal) is an organic compound characterized by the presence of two prop-2-ynal groups attached to a 1,4-phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-Phenylene)di(prop-2-ynal) typically involves the reaction of 1,4-dibromobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions generally include:

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for 3,3’-(1,4-Phenylene)di(prop-2-ynal) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,4-Phenylene)di(prop-2-ynal) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynal groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 3,3’-(1,4-Phenylene)di(prop-2-ynoic acid).

    Reduction: Formation of 3,3’-(1,4-Phenylene)di(prop-2-ynol).

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-(1,4-Phenylene)di(prop-2-ynal) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylene)di(prop-2-ynal) involves its interaction with various molecular targets, primarily through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(1,4-Phenylene)di(prop-2-enoic acid)
  • 3,3’-(1,4-Phenylene)di(prop-2-ynol)
  • 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-en-1-one)

Uniqueness

3,3’-(1,4-Phenylene)di(prop-2-ynal) is unique due to its dual aldehyde functionality and the presence of the prop-2-ynal groups. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

152554-56-8

Molecular Formula

C12H6O2

Molecular Weight

182.17 g/mol

IUPAC Name

3-[4-(3-oxoprop-1-ynyl)phenyl]prop-2-ynal

InChI

InChI=1S/C12H6O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-10H

InChI Key

KRUODIJTCDSJMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC=O)C#CC=O

Origin of Product

United States

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